4-Bromo[2.2]paracyclophane
Overview
Description
4-Bromo[2.2]paracyclophane is a planar chiral compound that has been the subject of various studies due to its unique structural and electronic properties. It is a derivative of [2.2]paracyclophane, which is characterized by two benzene rings connected by a pair of ethylene bridges, giving it a strained, non-planar geometry .
Synthesis Analysis
The synthesis of 4-bromo[2.2]paracyclophane and its derivatives has been improved over time. An efficient synthesis of 4-hydroxy[2.2]paracyclophane, which can be converted to 4-bromo[2.2]paracyclophane, involves a Dakin oxidation as a key step . Additionally, the synthesis of enantiopure forms of the compound has been achieved, which is significant for studies involving chirality . The synthesis of bromo-substituted derivatives has also been explored, providing a pathway to a wide range of [2.2]paracyclophane derivatives .
Molecular Structure Analysis
The molecular structure of bromo-substituted [2.2]paracyclophanes has been determined using X-ray diffraction. For instance, 12-bromo[2.2][2.2]paracyclophane has an orthorhombic crystal structure with the outer benzene rings adopting a boat form, indicating the presence of strain within the molecule .
Chemical Reactions Analysis
The chemical reactivity of 4-bromo[2.2]paracyclophane has been studied, revealing that the compound can undergo various transformations. For example, it can be used to synthesize chiral ligands and undergoes reactions with n-butyllithium followed by CO2 to produce [2.2]paracyclophane-4-carboxylic acid . The bromoacetyl derivative has been used to synthesize quaternary salts with potential fungicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo[2.2]paracyclophane derivatives have been characterized through various techniques. Circular dichroism studies have shown strong Cotton effects, which are sensitive to the number and pattern of bromine substitution . The compound's electronic properties have been investigated, revealing semiconductor behavior in certain complexes . Additionally, the relationship between optical rotation and group polarizability has been studied, providing insights into the effects of substituents on the specific rotation of the compound .
Scientific Research Applications
Planar Chiral Heterocyclic Carbene Precursors
- 4-Amino-13-bromo[2.2]paracyclophane has been used to create planar chiral symmetrical N-heterocyclic carbene precursors. These precursors, derived from [2.2]paracyclophane, show restricted flexibility and have been synthesized using a new route (Duan, Ma, Xia, Liu, Ma, & Sun, 2008).
Aggregation Induced Emission
- 4-Bromo substituted [2.2]paracyclophane-1,9-diene shows aggregation-induced emission, which is significantly enhanced in certain solvent mixtures. This property is attributed to both through-bond and through-space conjugation (Yu & Lai, 2018).
Synthesis of Chiral Building Blocks
- Bromo-substituted derivatives of 4-hydroxy[2.2]paracyclophane are explored for creating versatile chiral building blocks. These compounds are useful for synthesizing a wide range of [2.2]paracyclophane derivatives (Atman et al., 2015).
Synthesis of Chiral Pseudo-Ortho-Substituted Ligands
- Resolved 4-bromo-12-hydroxy[2.2]paracyclophane has been used to develop synthetic routes for enantiomerically pure 4,12-dihydroxy- and 4-hydroxy[2.2]paracyclophanes, useful as chiral ligands (Zhuravsky, Starikova, Vorontsov, & Rozenberg, 2008).
Synthesis of Planar Chiral Thiourea Derivatives
- Enantiopure planar-chiral thiourea derivatives have been synthesized from 4-amino-13-bromo[2.2]paracyclophane. These compounds hold potential as hydrogen-bond donors for enantioselective organocatalysis (Schneider, Fröhlich, & Paradies, 2010).
Circular Dichroism Studies
- Circular dichroism (CD) studies of planar chiral 4-bromo[2.2]paracyclophane and its isomers have been conducted. These studies help understand the electronic transitions and configurations of these compounds (Toda, Inoue, & Mori, 2018).
Novel Rhodamine-Based Chemodosimeters
- 4-Bromo[2.2]paracyclophane has been used to design rhodamine-based chemodosimeters for detecting Hg2+ ions in aqueous solutions and in biological cells (Duan, Han, Liu, Cui, Gong, Ma, Zhang, & Sun, 2017).
Application in Polymer Chemistry and Materials Science
- [2.2]Paracyclophanes, including derivatives of 4-bromo[2.2]paracyclophane, are gaining practical importance in polymer chemistry and materials science for their unique properties (Hopf, 2008).
Safety And Hazards
Future Directions
The future directions for 4-Bromo[2.2]paracyclophane research involve the function-inspired design of [2.2]paracyclophane-based π-stacked conjugated materials by transition-metal-catalyzed cross-coupling reactions . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .
properties
IUPAC Name |
5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOYWTPJYZNRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453170 | |
Record name | 4-Bromo[2.2]paracyclophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo[2.2]paracyclophane | |
CAS RN |
1908-61-8 | |
Record name | 4-Bromo[2.2]paracyclophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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